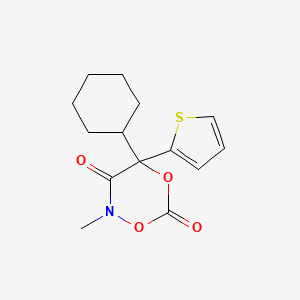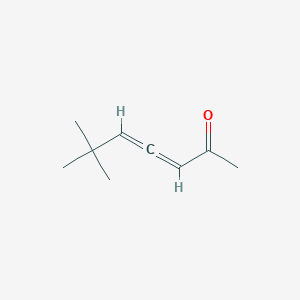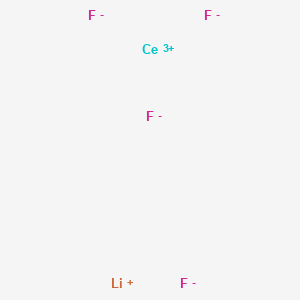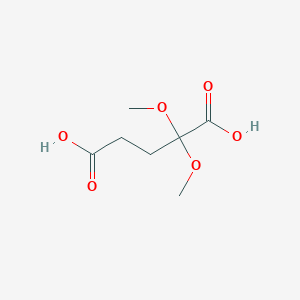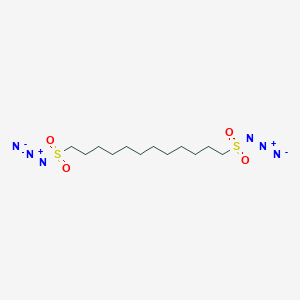
Dodecane-1,12-disulfonyl diazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecane-1,12-disulfonyl diazide is an organic compound with the molecular formula C12H24N6O4S2 It is characterized by the presence of two sulfonyl diazide groups attached to a dodecane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dodecane-1,12-disulfonyl diazide typically involves the reaction of dodecane-1,12-diol with sulfonyl chloride to form dodecane-1,12-disulfonyl chloride. This intermediate is then treated with sodium azide to yield this compound. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Dodecane-1,12-disulfonyl diazide undergoes various chemical reactions, including:
Substitution Reactions: The diazide groups can be substituted by nucleophiles, leading to the formation of new compounds.
Reduction Reactions: The sulfonyl diazide groups can be reduced to amines under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products Formed
Substitution: Formation of sulfonamide or sulfonyl thiol derivatives.
Reduction: Formation of dodecane-1,12-diamine.
Oxidation: Formation of dodecane-1,12-disulfonic acid.
Wissenschaftliche Forschungsanwendungen
Dodecane-1,12-disulfonyl diazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of dodecane-1,12-disulfonyl diazide involves the reactivity of the sulfonyl diazide groups. These groups can undergo decomposition to generate nitrogen gas and reactive intermediates, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecane-1,12-diol: A precursor in the synthesis of dodecane-1,12-disulfonyl diazide.
Dodecane-1,12-disulfonic acid: An oxidation product of this compound.
Dodecane-1,12-diamine: A reduction product of this compound.
Uniqueness
This compound is unique due to the presence of two sulfonyl diazide groups, which impart distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
91993-39-4 |
|---|---|
Molekularformel |
C12H24N6O4S2 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
N,N'-didiazododecane-1,12-disulfonamide |
InChI |
InChI=1S/C12H24N6O4S2/c13-15-17-23(19,20)11-9-7-5-3-1-2-4-6-8-10-12-24(21,22)18-16-14/h1-12H2 |
InChI-Schlüssel |
YAJYFCUEFQIZPD-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCS(=O)(=O)N=[N+]=[N-])CCCCCS(=O)(=O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


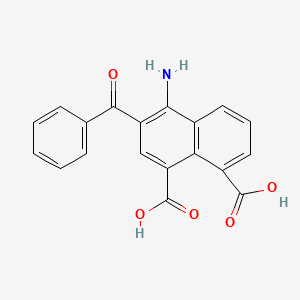

![3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane](/img/structure/B14354937.png)
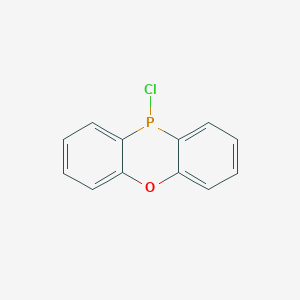
![5,6-Dimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14354950.png)
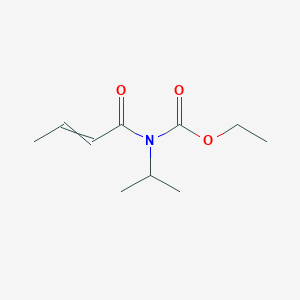
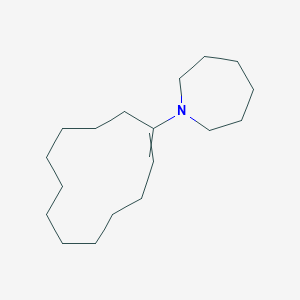
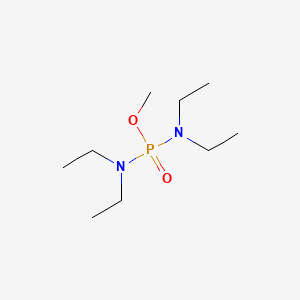
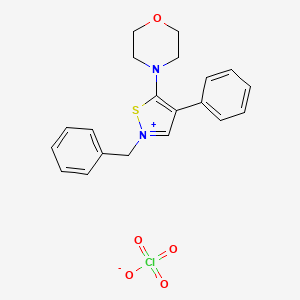
![N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14355012.png)
